(E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine
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Overview
Description
(E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine is a synthetic xanthine derivative Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine typically involves multiple steps, starting from readily available precursors. The key steps include:
Alkylation: Introduction of ethyl groups at the 1 and 3 positions of the xanthine core.
Styryl Group Introduction: Formation of the styryl group through a Wittig reaction or similar olefination process.
Methoxylation: Introduction of methoxy groups at the 2 and 4 positions of the styryl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy groups or other positions on the xanthine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce saturated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, particularly in the context of central nervous system disorders.
Industry: Utilized in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-8-(2,4-dimethoxy-3-methylstyryl)-7-methylxanthine is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other xanthine derivatives. These differences can make it a valuable compound for specialized research and applications.
Properties
CAS No. |
155271-11-7 |
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Molecular Formula |
C21H26N4O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-[(E)-2-(2,4-dimethoxy-3-methylphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H26N4O4/c1-7-24-19-17(20(26)25(8-2)21(24)27)23(4)16(22-19)12-10-14-9-11-15(28-5)13(3)18(14)29-6/h9-12H,7-8H2,1-6H3/b12-10+ |
InChI Key |
JZBGORFEKBLOPF-ZRDIBKRKSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)OC)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)C)OC)C |
Origin of Product |
United States |
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